Dde Biotin-PEG4-DBCO Dde Biotin-PEG4-DBCO Dde Biotin-PEG4-DBCO is a cleavable reagent for introduction of a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry. Dde protecting group allows efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807512-43-1
VCID: VC0525219
InChI: InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1
SMILES: CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C
Molecular Formula: C47H61N5O9S
Molecular Weight: 872.09

Dde Biotin-PEG4-DBCO

CAS No.: 1807512-43-1

Cat. No.: VC0525219

Molecular Formula: C47H61N5O9S

Molecular Weight: 872.09

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dde Biotin-PEG4-DBCO - 1807512-43-1

Specification

CAS No. 1807512-43-1
Molecular Formula C47H61N5O9S
Molecular Weight 872.09
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1
Standard InChI Key PXKNJQBMPOUJER-WALFPXMSSA-N
SMILES CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

Dde Biotin-PEG4-DBCO possesses well-defined chemical and physical properties that make it suitable for laboratory applications. The compound's key properties are summarized in the following table:

PropertySpecificationReference
CAS Number1807512-43-1
Molecular FormulaC₄₇H₆₁N₅O₉S
Molecular Weight872.08-872.09 g/mol
AppearanceWhite to grey amorphous solid(Inferred)
SolubilityDMSO, DMF, other organic solvents(Inferred)
Storage Conditions-20°C, protected from light and moisture
Shelf LifePowder: -20°C for 3 years; In solvent: -80°C for 1 year
Purity≥95% (HPLC)
Relative Density1.29 g/cm³ (Predicted)

The compound's molecular characteristics provide a foundation for understanding its behavior in experimental settings. Its substantial molecular weight reflects the complexity of its structure, which incorporates multiple functional groups designed to facilitate specific biochemical interactions .

Structural Features

The molecular structure of Dde Biotin-PEG4-DBCO integrates several key components that contribute to its unique functionality:

  • Biotin Group: The biotin moiety enables strong non-covalent binding to streptavidin and avidin, facilitating capture and purification of tagged biomolecules .

  • Dde Protecting Group: The dimethyldioxocyclohexylidene (Dde) group serves as a cleavable linker, allowing efficient release of captured biotinylated molecules from streptavidin/avidin complexes under mild conditions using hydrazine .

  • PEG4 Spacer: The polyethylene glycol (PEG4) spacer enhances water solubility, reduces steric hindrance, and improves the accessibility of the reactive groups, thereby increasing conjugation efficiency .

  • DBCO Group: The dibenzocyclooctyne (DBCO) moiety enables strain-promoted alkyne-azide cycloaddition reactions with azide-containing molecules without requiring copper catalysts, making it suitable for bioorthogonal chemistry in sensitive biological samples .

These structural elements work in concert to create a versatile reagent that can effectively label, capture, and release target molecules under controlled conditions, making it highly valuable for sophisticated research applications .

Functional Characteristics

Cleavable Biotinylation Mechanism

The defining feature of Dde Biotin-PEG4-DBCO is its capacity for reversible biotinylation, which represents a significant advantage over permanent biotinylation reagents. The cleavable nature of the Dde group allows researchers to first exploit the exceptional binding affinity between biotin and streptavidin for target capture, and then selectively release the captured molecules under controlled conditions . This reversibility is achieved through the treatment with hydrazine, which specifically cleaves the Dde group without affecting other molecular components or the integrity of the captured biomolecules .

The controlled release mechanism is particularly valuable in protocols requiring the recovery of captured targets for downstream analysis or applications where permanent biotinylation would interfere with subsequent experimental steps . For instance, in proteomics research, this feature enables the enrichment of specific proteins followed by their release for mass spectrometry analysis without the confounding presence of the biotin tag.

Copper-Free Click Chemistry Compatibility

Dde Biotin-PEG4-DBCO employs copper-free click chemistry through its DBCO moiety, which reacts specifically with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC) . This chemistry offers several distinct advantages over traditional copper-catalyzed click reactions:

  • Biocompatibility: The absence of copper catalyst eliminates potential cytotoxicity and oxidative damage to biological samples, making the reagent suitable for live cell applications .

  • Reaction Efficiency: The strained cyclooctyne structure promotes rapid reaction kinetics with azides, resulting in efficient conjugation even at low concentrations .

  • Specificity: The SPAAC reaction exhibits high chemical selectivity, proceeding efficiently in complex biological environments without cross-reactivity with endogenous functional groups .

  • Mild Reaction Conditions: The conjugation reaction proceeds at physiological pH and temperature without requiring additional catalysts or elevated temperatures, preserving the integrity of sensitive biomolecules .

These characteristics make Dde Biotin-PEG4-DBCO particularly valuable for applications involving delicate biological samples, live cells, and sensitive biomolecules where traditional coupling methods might prove detrimental .

PEG4 Linker Advantages

  • Enhanced Solubility: The hydrophilic PEG4 chain improves the compound's water solubility, which is essential for applications in aqueous biological systems .

  • Reduced Steric Hindrance: The flexible PEG4 spacer minimizes steric constraints during conjugation reactions, improving reaction efficiency by increasing the accessibility of the reactive DBCO group to azide-containing target molecules .

  • Improved Bioconjugate Properties: Biomolecules labeled with Dde Biotin-PEG4-DBCO typically exhibit enhanced solubility and reduced aggregation compared to those labeled with more hydrophobic reagents, facilitating their application in biological systems .

  • Optimized Spatial Separation: The PEG4 linker creates appropriate distance between functional components, allowing each to function optimally without interference from adjacent groups .

These properties collectively contribute to more efficient and consistent conjugation reactions, particularly in challenging biological contexts where reagent performance can significantly impact experimental outcomes .

Research Applications

Bioconjugation Techniques

Dde Biotin-PEG4-DBCO serves as a versatile tool for various bioconjugation applications, enabling the labeling, detection, purification, and immobilization of biomolecules . The compound's ability to form stable covalent bonds with azide-modified targets via copper-free click chemistry, combined with its reversible biotinylation capability, makes it exceptionally well-suited for sophisticated labeling strategies .

In molecular biology research, this reagent facilitates the tagging of proteins, nucleic acids, and other biomolecules for downstream applications such as pull-down assays, western blotting, and fluorescence microscopy . The copper-free nature of the conjugation reaction preserves the structural and functional integrity of sensitive biological molecules, yielding high-quality conjugates suitable for demanding applications .

Notably, researchers have utilized similar DBCO-biotin reagents in DNA construct assembly for single-molecule force spectroscopy experiments. These applications leverage the high force stability of DBCO-azide bonds, which can withstand forces exceeding 100 pN, making them suitable for tethering DNA in optical tweezer experiments .

PROTAC Development

A significant emerging application of Dde Biotin-PEG4-DBCO is in the development of Proteolysis Targeting Chimeras (PROTACs), an innovative class of compounds designed to selectively degrade target proteins . PROTACs typically comprise two ligands—one targeting an E3 ubiquitin ligase and another targeting the protein of interest—connected by a linker .

Dde Biotin-PEG4-DBCO functions as a PEG-based linker in PROTAC development, connecting the essential ligands and facilitating selective protein degradation via the ubiquitin-proteasome system within cells . The structural properties of this compound make it particularly well-suited for this application:

  • The PEG4 spacer provides appropriate separation between the two ligands, optimizing their simultaneous binding to their respective targets .

  • The biotin moiety can be utilized for additional functionalization or detection purposes .

  • The Dde group enables potential controlled release strategies in advanced PROTAC designs .

The development of effective PROTACs represents a frontier in drug discovery, offering a mechanism to target proteins previously considered "undruggable" by conventional small-molecule inhibitors .

Molecular Biology Applications

In molecular biology research, Dde Biotin-PEG4-DBCO has demonstrated utility in various specialized applications, particularly those requiring sophisticated biomolecular labeling and assembly strategies . The compound's unique properties enable researchers to develop innovative protocols for studying complex biological systems.

One notable application involves the high-yield ligation-free assembly of DNA constructs with multiple biotin and DBCO labels at opposite ends, as demonstrated in single-molecule tweezer experiments . This approach combines the efficiency of megaprimer-based DNA assembly with the force stability afforded by covalent DBCO-azide coupling for anchoring DNA molecules . Researchers have successfully incorporated DBCO-modified nucleotides during PCR amplification, creating constructs with multiple DBCO labels that enable torsionally constrained coupling with exceptional force stability .

Additionally, the reagent facilitates studies involving protein interactions, post-translational modifications, and cell-based assays, providing deeper insights into cellular functions . Its compatibility with various detection systems and analytical techniques makes it a versatile tool for exploring complex biological processes at the molecular level .

Drug Delivery Systems

Dde Biotin-PEG4-DBCO contributes significantly to research on targeted drug delivery systems by enabling the attachment of therapeutic agents to specific biomolecules . This application leverages the compound's efficient bioconjugation capabilities to create drug-carrier conjugates with enhanced targeting specificity and pharmacokinetic properties.

The reversible nature of the Dde-biotin linkage offers a potential controlled release mechanism for drug delivery applications, allowing therapeutic payloads to be released under specific conditions within target tissues or cells . This feature could contribute to reduced off-target effects and improved therapeutic indices for conjugated drugs.

Furthermore, the compound's compatibility with copper-free click chemistry enables the functionalization of azide-modified drug carriers under mild conditions that preserve the activity of sensitive therapeutic agents . This characteristic is particularly valuable for the development of bioconjugates involving delicate biopharmaceuticals such as antibodies, peptides, and nucleic acid-based therapeutics .

Comparison with Related Compounds

To provide context for understanding Dde Biotin-PEG4-DBCO's unique properties, it is informative to compare it with closely related compounds, particularly DBCO-PEG4-Biotin, which lacks the Dde cleavable group. The following table highlights key differences between these compounds:

PropertyDde Biotin-PEG4-DBCODBCO-PEG4-Biotin
CAS Number1807512-43-11255942-07-4
Molecular FormulaC₄₇H₆₁N₅O₉SC₃₉H₅₁N₅O₈S
Molecular Weight872.08-872.09 g/mol749.92 g/mol
Cleavable BiotinYes (via Dde group)No
Primary ApplicationReversible biotinylation, PROTACsPermanent biotinylation
Click ChemistryCopper-free (SPAAC)Copper-free (SPAAC)
References

The most significant distinction between these compounds is the presence of the Dde group in Dde Biotin-PEG4-DBCO, which enables reversible biotinylation through selective cleavage with hydrazine . This feature provides greater flexibility in experimental design, allowing researchers to capture biotinylated molecules and subsequently release them for downstream analysis or applications .

The structural differences are also reflected in the molecular formulas and weights, with Dde Biotin-PEG4-DBCO having a higher molecular weight due to the additional Dde group . Despite these differences, both compounds share the fundamental capability for copper-free click chemistry via their DBCO groups, making them suitable for bioorthogonal labeling applications .

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM1.1467 mL5.7334 mL11.4668 mL
5 mM0.2293 mL1.1467 mL2.2934 mL
10 mM0.1147 mL0.5733 mL1.1467 mL
50 mM0.0229 mL0.1147 mL0.2293 mL
  • Working Solutions: Freshly prepared solutions are recommended for optimal results. Once reconstituted, use the solution promptly to minimize potential degradation .

Adherence to these handling and storage guidelines will help ensure the compound's performance in experimental applications, maximizing its utility in research settings .

Current Research and Future Perspectives

Dde Biotin-PEG4-DBCO continues to gain traction in various research domains, with particular momentum in the field of targeted protein degradation through PROTAC development . The compound's versatility as a linker in these bifunctional molecules addresses a critical need in developing effective protein degraders, which represent a promising approach for targeting previously undruggable proteins .

Recent research has also demonstrated the utility of DBCO-based conjugation strategies in DNA construct assembly for biophysical studies, suggesting potential applications in nucleosome reconstitution and single-molecule force spectroscopy . The exceptional force stability of DBCO-azide bonds, which can withstand forces exceeding 100 pN, makes this chemistry particularly valuable for tethering applications in biophysical research .

Looking forward, several promising research directions can be anticipated:

  • Advanced Drug Delivery Applications: Further exploration of the compound's potential in developing targeted drug delivery systems with controlled release mechanisms based on the Dde cleavage chemistry .

  • Expanded PROTAC Development: Continued utilization as a linker in next-generation PROTACs targeting a broader range of disease-relevant proteins .

  • Multimodal Imaging Probes: Development of sophisticated imaging agents that leverage both the biotin-streptavidin interaction and click chemistry capabilities for enhanced visualization of biological processes .

  • Biophysical Research Tools: Further integration into specialized tools for studying molecular mechanics and interactions at the single-molecule level .

As research in these areas progresses, we can expect innovations that further exploit the unique chemical properties of Dde Biotin-PEG4-DBCO, potentially leading to new therapeutic strategies and enhanced research methodologies .

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